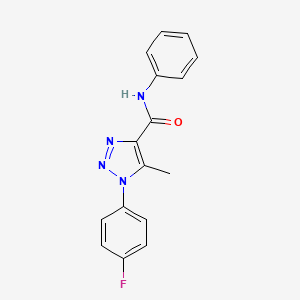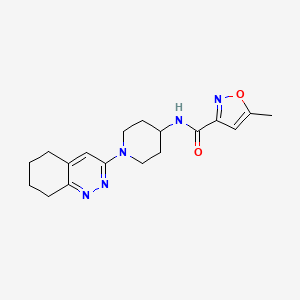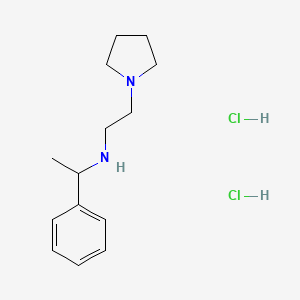
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds related to 1,2,4-oxadiazole and quinazoline have been studied for their potential antitumor activities. For instance, certain analogs containing the 1,2,4-oxadiazole ring demonstrated significant in vitro antitumor activity against various cell lines. A specific compound exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM, indicating its effectiveness in inhibiting cancer cell proliferation (Maftei et al., 2013).
Antimicrobial Activity
Synthesized compounds with a 1,2,4-oxadiazole-quinazoline structure have shown promising antimicrobial properties. Research on these compounds has revealed their effectiveness against a range of bacterial strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as against fungal strains like Aspergillus niger and Fusarium oxysporum (Gupta et al., 2008).
Synthesis Techniques
The synthesis and characterization of quinazoline derivatives, including those related to the 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, have been explored. These methods can be used to create various derivatives with potential pharmacological applications. Efficient synthesis techniques using different catalysts and conditions have been developed for these compounds (Patil et al., 2008).
Herbicidal Activity
Some quinazoline derivatives have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), making them significant in herbicide discovery. Research in this area has led to the development of compounds with excellent potency against HPPD, demonstrating potential as effective herbicides (He et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction starting from 2-nitrobenzaldehyde. The second intermediate is 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid, which is synthesized via a two-step reaction starting from 3,4-dimethoxybenzaldehyde.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "phenylacetic acid", "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "acetic acid", "thionyl chloride", "ammonium hydroxide", "3-aminobenzoic acid", "N,N'-dicyclohexylcarbodiimide", "7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-nitrochalcone", "b. Reduction of 2-nitrochalcone with sodium borohydride to form 2-aminochalcone", "c. Cyclization of 2-aminochalcone with phenylacetic acid in the presence of phosphorus pentoxide to form 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "a. Condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 3,4-dimethoxyphenylhydrazine", "b. Cyclization of 3,4-dimethoxyphenylhydrazine with thionyl chloride to form 3,4-dimethoxyphenyl-1,2,4-oxadiazole", "c. Coupling of 3,4-dimethoxyphenyl-1,2,4-oxadiazole with 3-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide to form 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "Step 3: Coupling of intermediates to form final product", "a. Activation of carboxylic acid group in 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid with acetic anhydride", "b. Coupling of activated 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid with 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione in the presence of N,N'-dicyclohexylcarbodiimide to form the final product" ] } | |
Número CAS |
1207050-05-2 |
Fórmula molecular |
C27H24N4O5 |
Peso molecular |
484.512 |
Nombre IUPAC |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-34-22-13-11-18(16-23(22)35-2)24-29-25(36-30-24)19-10-12-20-21(15-19)28-27(33)31(26(20)32)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,28,33) |
Clave InChI |
QBBDBDRTZMRLMO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800987.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2800989.png)
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2800991.png)
![(1-Methyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2800992.png)

![3-cinnamyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800997.png)

![N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2801000.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)
![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2801007.png)
![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2801009.png)